

conformational analysis of 1,2,3-Trimethylcyclohexane

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Compound of Interest

Compound Name:	1,2,3-Trimethylcyclohexane
CAS No.:	1678-81-5
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An In-depth Technical Guide to the Conformational Analysis of **1,2,3-Trimethylcyclohexane**

Executive Summary

The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's physical properties and chemical reactivity. For substituted cyclohexanes, the chair conformation represents the most stable arrangement, yet the orientation of substituents as either axial or equatorial profoundly impacts the molecule's overall energy and stability. This guide provides a comprehensive conformational analysis of the stereoisomers of **1,2,3-trimethylcyclohexane**. By systematically dissecting the steric interactions—namely 1,3-diaxial and gauche-butane interactions—we quantify the strain energy for each conformer. This analysis enables the prediction of the most stable conformation for each stereoisomer and, consequently, the relative stability among the isomers themselves. This document is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of molecular geometry to inform synthesis, predict biological activity, and design novel molecular entities.

Introduction: The Principles of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. The lowest energy conformation is the chair conformation, which has ideal tetrahedral bond angles of approximately 109.5° and staggered C-H bonds, eliminating both angle and torsional strain.[1]

In the chair form, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

- Axial (a): Six positions that are parallel to the principal axis of the ring, pointing straight up or down.
- Equatorial (e): Six positions that point out from the "equator" of the ring.

Cyclohexane undergoes a rapid process called ring-flipping, where one chair conformation interconverts into another. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1] For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two conformers are typically not isoenergetic.[2]

The Energetic Cost of Steric Strain

The preference for one chair conformer over another is dictated by steric strain. Larger substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable steric interactions.[3][4] The primary sources of this strain are:

- 1,3-Diaxial Interactions: This is a significant steric repulsion between an axial substituent and the axial atoms (usually hydrogens) on the third carbon atoms away (C3 and C5) on the same side of the ring.[5][6] Each interaction between an axial methyl group and an axial hydrogen introduces approximately 3.8 kJ/mol (0.9 kcal/mol) of strain, a value analogous to the strain in a gauche-butane conformation.[2][7][8] Therefore, an axial methyl group typically imparts a total of $2 \times 3.8 = 7.6$ kJ/mol of steric strain.[7][8]
- Gauche-Butane Interactions: When two non-hydrogen substituents are on adjacent carbons (a 1,2-relationship), their relative orientation can introduce additional strain. If the

substituents are in a gauche relationship (a 60° dihedral angle), it creates steric strain equivalent to that in gauche-butane, approximately 3.8 kJ/mol.[8][9][10]

A-Values: A Quantitative Approach

To quantify the steric preference of a substituent for the equatorial position, we use A-values. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[11] For a methyl group, the A-value is approximately 7.6 kJ/mol (1.8 kcal/mol), reflecting the two 1,3-diaxial interactions with hydrogen.[2][7][12] These A-values are additive and serve as a powerful tool for predicting the stability of polysubstituted cyclohexanes.[4][12]

Stereoisomers of 1,2,3-Trimethylcyclohexane

The presence of three stereocenters at carbons 1, 2, and 3 gives rise to a maximum of $2^3 = 8$ possible stereoisomers. However, due to planes of symmetry in some configurations, there are only four unique geometric isomers: two pairs of enantiomers (chiral) and two meso compounds (achiral).[13][14][15] For the purpose of conformational analysis, we will examine these four distinct geometric isomers based on the relative orientation of the methyl groups.

Detailed Conformational Analysis

We will now analyze the two chair conformers for each of the four geometric isomers. The total strain energy will be calculated by summing the energies of all 1,3-diaxial and gauche-butane interactions.

Energetic Costs Used for Calculation:

- Me-H 1,3-diaxial interaction: 3.8 kJ/mol[2][7]
- Axial Methyl Group (2 x Me-H interactions): 7.6 kJ/mol[7][12]
- Me-Me 1,3-diaxial interaction: ~15.4 kJ/mol[16]
- Me-Me gauche interaction (1,2-disubstituted): 3.8 kJ/mol[8][10]

Isomer 1: cis,trans,cis-1,2,3-Trimethylcyclohexane (Meso)

This achiral isomer has the methyl groups at C1 and C3 on the same side of the ring, and the C2 methyl group on the opposite side (e.g., 1-up, 2-down, 3-up).

- Conformer A (tri-axial): All three methyl groups are in axial positions (a,a,a).
 - 1,3-Diaxial Interactions:
 - The axial methyls at C1 and C3 create a severe 1,3-diaxial Me-Me interaction (~15.4 kJ/mol).[16]
 - The C1-Me also interacts with the C5-H (3.8 kJ/mol).
 - The C3-Me also interacts with the C5-H (3.8 kJ/mol).
 - The C2-Me interacts with the C4-H and C6-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - Gauche Interactions: The trans-diaxial arrangement of Me-1/Me-2 and Me-2/Me-3 is anti, resulting in no gauche strain.
 - Total Strain: $15.4 + 3.8 + 3.8 + 7.6 = 30.6$ kJ/mol
- Conformer B (tri-equatorial): All three methyl groups are in equatorial positions (e,e,e).
 - 1,3-Diaxial Interactions: None.
 - Gauche Interactions: The trans-diequatorial arrangement of the methyl groups is anti. No gauche strain.
 - Total Strain: 0 kJ/mol

Conclusion: The tri-equatorial conformer (B) is vastly more stable by 30.6 kJ/mol. This isomer, in its (e,e,e) conformation, is the most stable of all possible **1,2,3-trimethylcyclohexane** stereoisomers.

Diagram: Conformational Equilibrium of cis,trans,cis-**1,2,3-Trimethylcyclohexane**

Caption: Ring flip of cis,trans,cis-1,2,3-trimethylcyclohexane.

Isomer 2: all-cis-1,2,3-Trimethylcyclohexane (Meso)

This achiral isomer has all three methyl groups on the same side of the ring (e.g., 1-up, 2-up, 3-up).

- Conformer A (a,e,a): The C1 and C3 methyl groups are axial, and the C2 methyl group is equatorial.
 - 1,3-Diaxial Interactions:
 - A severe 1,3-diaxial Me-Me interaction exists between the C1 and C3 groups (~15.4 kJ/mol).
 - The C1-Me interacts with the C5-H (3.8 kJ/mol).
 - The C3-Me interacts with the C5-H (3.8 kJ/mol).
 - Gauche Interactions:
 - Gauche interaction between Me-1(a) and Me-2(e) (3.8 kJ/mol).
 - Gauche interaction between Me-2(e) and Me-3(a) (3.8 kJ/mol).
 - Total Strain: $15.4 + 3.8 + 3.8 + 3.8 + 3.8 = 30.6$ kJ/mol
- Conformer B (e,a,e): The C1 and C3 methyl groups are equatorial, and the C2 methyl group is axial.
 - 1,3-Diaxial Interactions:
 - The C2-Me interacts with the C4-H and C6-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - Gauche Interactions:
 - Gauche interaction between Me-1(e) and Me-2(a) (3.8 kJ/mol).
 - Gauche interaction between Me-2(a) and Me-3(e) (3.8 kJ/mol).

- Total Strain: $7.6 + 3.8 + 3.8 = 15.2$ kJ/mol

Conclusion: The (e,a,e) conformer (B) is significantly more stable by 15.4 kJ/mol.

Diagram: Conformational Equilibrium of all-cis-**1,2,3-Trimethylcyclohexane**

Caption: Ring flip of all-cis-**1,2,3-trimethylcyclohexane**.

Isomer 3: cis,cis,trans-1,2,3-Trimethylcyclohexane (Chiral)

This chiral isomer has the methyl groups at C1 and C2 on the same side, and the C3 methyl group on the opposite side (e.g., 1-up, 2-up, 3-down).

- Conformer A (a,e,e): The C1 methyl group is axial, while C2 and C3 are equatorial.
 - 1,3-Diaxial Interactions:
 - The C1-Me interacts with the C3-H and C5-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - Gauche Interactions:
 - Gauche interaction between Me-1(a) and Me-2(e) (3.8 kJ/mol).
 - The Me-2(e) and Me-3(e) groups are trans and thus anti. No strain.
 - Total Strain: $7.6 + 3.8 = 11.4$ kJ/mol
- Conformer B (e,a,a): The C1 methyl group is equatorial, while C2 and C3 are axial.
 - 1,3-Diaxial Interactions:
 - The C2-Me interacts with C4-H and C6-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - The C3-Me interacts with C1-H and C5-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - Gauche Interactions:
 - Gauche interaction between Me-1(e) and Me-2(a) (3.8 kJ/mol).

- The Me-2(a) and Me-3(a) groups are trans and thus anti. No strain.
- Total Strain: $7.6 + 7.6 + 3.8 = 19.0$ kJ/mol

Conclusion: The (a,e,e) conformer (A) is more stable by 7.6 kJ/mol.

Isomer 4: trans,cis,trans-1,2,3-Trimethylcyclohexane (Chiral)

This chiral isomer has the C1 methyl group on the opposite side of C2, and C2 on the same side as C3 (e.g., 1-up, 2-down, 3-down).

- Conformer A (a,a,e): The C1 and C2 methyl groups are axial, and C3 is equatorial.
 - 1,3-Diaxial Interactions:
 - The C1-Me interacts with C3-H and C5-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - The C2-Me interacts with C4-H and C6-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - Gauche Interactions:
 - The Me-1(a) and Me-2(a) groups are trans and thus anti. No strain.
 - Gauche interaction between Me-2(a) and Me-3(e) (3.8 kJ/mol).
 - Total Strain: $7.6 + 7.6 + 3.8 = 19.0$ kJ/mol
- Conformer B (e,e,a): The C1 and C2 methyl groups are equatorial, and C3 is axial.
 - 1,3-Diaxial Interactions:
 - The C3-Me interacts with C1-H and C5-H ($2 \times 3.8 = 7.6$ kJ/mol).
 - Gauche Interactions:
 - The Me-1(e) and Me-2(e) groups are trans and thus anti. No strain.
 - Gauche interaction between Me-2(e) and Me-3(a) (3.8 kJ/mol).

- Total Strain: $7.6 + 3.8 = 11.4$ kJ/mol

Conclusion: The (e,e,a) conformer (B) is more stable by 7.6 kJ/mol.

Summary of Isomer Stabilities

The overall stability of a stereoisomer is determined by the energy of its most stable conformation. The table below summarizes these findings, allowing for a direct comparison of the relative stabilities of the four geometric isomers.

Stereoisomer	Most Stable Conformer	Substituent Positions	Total Strain Energy (kJ/mol)	Relative Stability Ranking
cis,trans,cis (Meso)	B	(e,e,e)	0	1 (Most Stable)
cis,cis,trans (Chiral)	A	(a,e,e)	11.4	2 (Tie)
trans,cis,trans (Chiral)	B	(e,e,a)	11.4	2 (Tie)
all-cis (Meso)	B	(e,a,e)	15.2	4 (Least Stable)

From this comprehensive analysis, the cis,trans,cis isomer is unequivocally the most stable, as it is the only one that can adopt a strain-free tri-equatorial conformation. The all-cis isomer is the least stable due to the unavoidable axial substituent and gauche interactions in its most favorable conformation.

Experimental Protocol: Determination of Conformational Energies

The quantitative data used in this analysis are derived from experimental observations, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow: NMR-Based Determination of ΔG

- **Sample Preparation:** A solution of the purified stereoisomer is prepared in a suitable deuterated solvent.
- **Low-Temperature NMR:** The sample is cooled within the NMR spectrometer to a temperature low enough to slow the ring-flipping process (e.g., below -80 °C). At this temperature, the signals for the axial and equatorial conformers become distinct and can be observed separately.
- **Signal Integration:** The relative populations of the two conformers are determined by integrating the areas of their respective signals in the NMR spectrum. This gives the equilibrium constant, $K_{eq} = [\text{equatorial-rich conformer}] / [\text{axial-rich conformer}]$.
- **Calculation of Free Energy:** The Gibbs free energy difference (ΔG°) between the conformers is calculated using the following thermodynamic equation: $\Delta G^\circ = -RT \ln(K_{eq})$ Where:
 - R is the ideal gas constant (8.314 J/mol·K)
 - T is the temperature in Kelvin.
 - K_{eq} is the equilibrium constant determined from NMR integration.^{[7][8]}

This experimental approach provides the empirical foundation for the A-values and interaction energies that are critical for predictive conformational analysis.

Conclusion

The conformational analysis of **1,2,3-trimethylcyclohexane** demonstrates the powerful and predictive nature of stereochemical principles. By systematically evaluating the steric environment of each substituent in the two chair conformations, we can accurately predict the preferred geometry and relative stability of each stereoisomer. The key finding is that stability is maximized by minimizing the number of substituents in the sterically hindered axial positions. The cis,trans,cis isomer is the most stable as it alone can achieve a strain-free (e,e,e) conformation. This type of detailed analysis is fundamental in fields such as medicinal chemistry and materials science, where molecular shape and stability are directly correlated with function and performance.

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